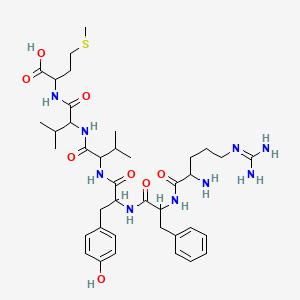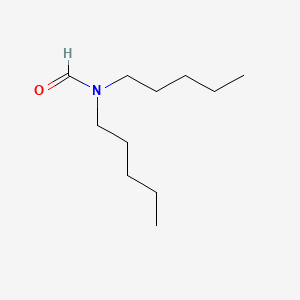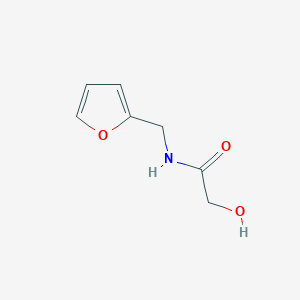
4-chloro-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazin-2-amine: is a chemical compound with the following properties:
Chemical Formula: CHClNO
CAS Number: 294875-84-6
Molecular Weight: 367.841 g/mol
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of 4,6-dimethoxy-1,3,5-triazin-2-ol (DMTMM) with an amine. DMTMM is a highly reactive reagent that forms an ester intermediate, which then reacts with the amine to yield the desired compound .
Reaction Conditions: The reaction typically occurs under mild conditions, with DMTMM acting as a coupling agent. The resulting ester is highly reactive and can undergo nucleophilic attacks by various functional groups, including amines .
Industrial Production: Unfortunately, detailed industrial production methods for this compound are scarce due to its rarity and specialized applications. Researchers often synthesize it in the laboratory for specific purposes.
Chemical Reactions Analysis
Reactivity:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the morpholine group.
Reduction: Reduction reactions may occur at the chloro substituent.
Other Transformations: Further functionalization can lead to diverse derivatives .
DMTMM: Used as a coupling agent.
Amines: React with the ester intermediate.
Reduction Agents: Employed for reduction reactions.
Major Products: The major product is the target compound itself, 4-chloro-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazin-2-amine.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Potential drug candidates due to its unique structure.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: As a building block for functional materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Properties
Molecular Formula |
C13H20ClN5O |
|---|---|
Molecular Weight |
297.78 g/mol |
IUPAC Name |
4-chloro-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H20ClN5O/c14-11-16-12(15-10-4-2-1-3-5-10)18-13(17-11)19-6-8-20-9-7-19/h10H,1-9H2,(H,15,16,17,18) |
InChI Key |
LOCTWRYSVCNLOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(3,4-Dichlorophenyl)cyclopropyl]methanol](/img/structure/B12114278.png)
![1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B12114290.png)


![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B12114313.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-(pyridin-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B12114320.png)





